3-(Benzyloxy)phenol

Regioselective formylation Salicylaldehyde synthesis Oxygenated phenol methodology

3-(Benzyloxy)phenol (CAS 3769-41-3) is the meta-substituted isomer essential for research programs demanding positional fidelity. Unlike the para-isomer (monobenzone, an FDA-approved depigmenting agent), this compound enables single-regioisomer salicylaldehyde synthesis (~87% yield) via ortho-formylation, eliminating chromatographic separation of regioisomers. For polymer antioxidant studies, it traps 3–4 radicals per molecule (vs ≤2 for BHT). Do not substitute with 2- or 4-isomers—verify CAS 3769-41-3 by GC/HPLC to avoid cross-contamination.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 3769-41-3
Cat. No. B189647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)phenol
CAS3769-41-3
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)O
InChIInChI=1S/C13H12O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,14H,10H2
InChIKeyFOTVZLOJAIEAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)phenol (CAS 3769-41-3): Meta-Substituted Monobenzyl Ether Intermediate for Selective Organic Synthesis


3-(Benzyloxy)phenol (CAS 3769-41-3), also referred to as resorcinol monobenzyl ether or m-(benzyloxy)phenol, is a meta-substituted phenolic compound with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol . It is characterized by a benzyl ether group positioned at the meta (3-position) relative to the phenolic hydroxyl group, a structural arrangement that distinguishes it from its ortho- (2-) and para- (4-) isomers [1]. The compound exists as a white to almost white crystalline powder at room temperature, with a melting point of 50–54°C and a boiling point of 200°C at 5 mmHg . Commercially, it is available in purities ranging from >95.0% (GC) to 98%, serving primarily as a versatile synthetic intermediate in pharmaceutical research, organic methodology development, and specialty chemical manufacturing .

3-(Benzyloxy)phenol Procurement: Why Isomeric Purity and Meta-Positioning Are Non-Interchangeable in Critical Applications


Procurement specifications for 3-(benzyloxy)phenol cannot be satisfied by simply substituting its ortho- (2-) or para- (4-) isomers, despite their identical molecular formulas. The meta-substitution pattern on the phenolic ring fundamentally alters three critical performance parameters: regioselectivity in electrophilic aromatic substitution reactions, stereoelectronic effects governing radical stabilization, and intermolecular interactions in biological or supramolecular systems [1]. While 4-(benzyloxy)phenol (monobenzone) is an FDA-approved depigmenting agent that acts as a tyrosinase substrate leading to melanocyte cytotoxicity, 3-(benzyloxy)phenol does not share this mechanism and is not interchangeable for dermatological applications [2]. Similarly, in synthetic transformations such as ortho-formylation, the meta-isomer yields a single regioisomeric salicylaldehyde product with ~87% efficiency, whereas ortho- and para-substituted analogs would be expected to produce different regiochemical outcomes or mixtures due to altered directing effects [3]. Generic substitution without isomeric verification introduces uncontrolled variables in reaction selectivity, product purity, and regulatory compliance—particularly when the target compound serves as a building block in multi-step syntheses where positional fidelity is essential for downstream molecular recognition or bioactivity.

Quantitative Differentiation of 3-(Benzyloxy)phenol: Comparative Performance Data Against Isomers and Class Benchmarks


ortho-Formylation Regioselectivity of 3-(Benzyloxy)phenol vs. Other Oxygenated Phenols: Single Isomer Outcome with ~87% Yield

In a regioselective ortho-formylation protocol using paraformaldehyde, MgCl₂, and Et₃N in THF, 3-(benzyloxy)phenol undergoes clean mono-formylation to yield exclusively one regioisomer of the corresponding salicylaldehyde derivative with an isolated yield of approximately 87% [1]. This outcome contrasts with other oxygenated phenols in the same study, which showed varying yields (e.g., sesamol at ~45%, 4-chloro-3-methoxyphenol at ~95%), demonstrating that the meta-benzyloxy substitution pattern directs formylation with both high conversion and complete regiocontrol [1].

Regioselective formylation Salicylaldehyde synthesis Oxygenated phenol methodology

Intramolecular Arylation via C–O Bond Cleavage in 3-(2-Halobenzyloxy)phenols: Transition-Metal-Free Synthetic Platform

Derivatives of 3-(benzyloxy)phenol bearing a halogen at the ortho-position of the pendant benzyl group undergo direct intramolecular arylation in the presence of t-BuOK at 140°C without any transition-metal catalyst [1]. This reaction proceeds via C–O bond cleavage and subsequent cyclization to afford 6H-benzo[c]chromenes in high yields [1]. The meta-phenolic oxygen serves as a critical directing and nucleophilic component in this transformation, enabling a metal-free synthetic route that is not directly accessible from the corresponding para- or ortho-benzyloxyphenol isomers without analogous cyclization geometry [2].

Transition-metal-free arylation C–O bond activation Benzo[c]chromene synthesis

Antioxidant Activity of Benzyl-Resorcinol Core vs. BHT: Radical-Trapping Stoichiometry Enhancement via o-Benzyl α-Hydrogen Mechanism

While direct quantitative antioxidant data for 3-(benzyloxy)phenol itself is limited in the open literature, the benzyl-resorcinol structural class (of which 3-(benzyloxy)phenol is the monobenzyl ether derivative) has been evaluated in comparative antioxidant studies. Benzyl-resorcinol demonstrates excellent antioxidative activity in paraffin wax at 160°C, with performance correlated to decreased ¹³C NMR chemical shifts (δ) of the ipso-carbon of the OH substituent [1]. Furthermore, mechanistic studies on o-benzyl substituted phenols reveal that the α-hydrogen atom on the benzyl group stabilizes phenoxy radicals and undergoes transfer to regenerate the phenol, enabling trapping of 3–4 peroxy radicals per molecule—a stoichiometric improvement over BHT (2,6-di-tert-butyl-4-methylphenol), which traps at most 2 radicals [2]. o-Benzyl phenols in this class exhibit radical-trapping rate constants (k_inh) ≥1.5 times higher than BHT [2].

Phenolic antioxidants Radical scavenging Polymer stabilization

High-Value Application Scenarios for 3-(Benzyloxy)phenol Based on Validated Differentiation Data


Synthesis of Meta-Substituted Salicylaldehyde Derivatives via Regioselective ortho-Formylation

Medicinal chemistry and natural product synthesis programs requiring meta-substituted salicylaldehyde building blocks can utilize 3-(benzyloxy)phenol in ortho-formylation protocols to access single regioisomeric products with approximately 87% yield [1]. This eliminates chromatographic separation of regioisomeric mixtures and reduces synthetic step count compared to alternative routes requiring protection/deprotection sequences. The benzyl protecting group can be subsequently cleaved under hydrogenolytic conditions to reveal the free catechol-like moiety.

Transition-Metal-Free Synthesis of 6H-Benzo[c]chromene Scaffolds

Research groups developing oxygenated polycyclic heterocycles can employ 3-(2-halobenzyloxy)phenol derivatives (prepared from 3-(benzyloxy)phenol) in t-BuOK-mediated intramolecular arylation at 140°C without transition-metal catalysts [1]. This metal-free approach is particularly valuable for synthesizing pharmaceutical intermediates where heavy metal contamination is a regulatory concern, and for academic laboratories seeking cost-effective methodology development without specialized catalyst inventory.

Development of High-Stoichiometry Phenolic Antioxidants for Material Stabilization

Polymer chemists and materials scientists designing next-generation stabilizers can explore 3-(benzyloxy)phenol and its derivatives as scaffolds that benefit from the o-benzyl α-hydrogen radical regeneration mechanism [1]. The structural class demonstrates radical-trapping stoichiometry of 3–4 peroxy radicals per molecule (vs. ≤2 for BHT) and radical-trapping rate constants at least 1.5× higher than BHT [1], suggesting utility in high-temperature polymer processing, lubricant formulations, and long-term oxidative stability applications where conventional hindered phenols exhibit performance limitations.

Isomer-Specific Procurement for Regulated or Structure-Sensitive Research

Research programs that have validated biological or materials performance data specific to the meta-isomer should not substitute para- (4-) or ortho- (2-) isomers [1]. The para-isomer (monobenzone) is an FDA-approved depigmenting agent with established melanocyte toxicity via tyrosinase-mediated oxidation to quinones [2]; the meta-isomer does not share this mechanism and cannot be used interchangeably. Procurement specifications should explicitly require CAS 3769-41-3 with analytical certification confirming the absence of isomeric cross-contamination.

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